

Crystal Structure of Anhydrous 1,2,4,5-Benzenetetrol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4,5-Benzenetetrol

Cat. No.: B1197355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of anhydrous **1,2,4,5-benzenetetrol** (also known as 1,2,4,5-tetrahydroxybenzene). The recent elucidation of its solvent-free crystal structure, a significant development for this widely used chemical building block, is the central focus of this document.^{[1][2]} Previously, only the structures of its monohydrate and a co-crystal were known.^[1] **1,2,4,5-Benzenetetrol** is a key precursor in the synthesis of complex molecules, ligands, polymers, and covalent organic frameworks.^{[1][2]}

Crystallographic Data

The crystal structure of anhydrous **1,2,4,5-benzenetetrol** was determined at a temperature of 120 K.^{[1][2]} It crystallizes in the triclinic space group P-1.^{[1][2][3]} A key feature of the structure is the presence of four independent molecules in the asymmetric unit.^[2] These molecules form distinct π - π stacking interactions.^{[1][2]} The structure is further characterized by extensive intermolecular hydrogen bonding, with each hydroxy group participating as both a donor and an acceptor.^{[1][2]}

Table 1: Crystal Data and Structure Refinement for Anhydrous **1,2,4,5-Benzenetetrol**^[1]

Parameter	Value
Chemical Formula	C ₆ H ₆ O ₄
Formula Weight	142.11 g/mol
Temperature	120 K
Radiation	Cu K α (λ = 1.54184 Å)
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	3.7474 (2) Å
b	11.6254 (6) Å
c	13.5694 (7) Å
α	89.999 (1) °
β	89.999 (1) °
γ	89.999 (1) °
Volume	590.85 (5) Å ³
Z	4
Calculated Density	1.697 Mg m ⁻³
F(000)	296

Note: Full crystallographic data, including atomic coordinates, bond lengths, and angles, are available from the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2357698.[2]

Experimental Protocols

Synthesis of 1,2,4,5-Benzenetetrol

The synthesis of **1,2,4,5-benzenetetrol** was achieved through the reduction of 2,5-dihydroxy-1,4-benzoquinone.^{[1][4]}

Materials:

- 2,5-dihydroxy-1,4-benzoquinone
- Concentrated Hydrochloric Acid
- Tin metal powder
- Tetrahydrofuran (THF)

Procedure:

- A mixture of 2,5-dihydroxy-1,4-benzoquinone (2.428 g, 17.3 mmol) and concentrated hydrochloric acid (54 ml) was stirred for 30 minutes under an inert atmosphere to form a gold-colored suspension.^[1]
- Tin metal powder (2.1885 g, 18.4 mmol) was added, leading to vigorous effervescence and the formation of a grey suspension.^[1]
- The mixture was stirred for 10 minutes until the bubbling ceased.^[1]
- The reaction mixture was then heated to 100°C for 1 hour, during which it turned dark and bubbled vigorously.^[1]
- After cooling briefly, the mixture was hot filtered under reduced pressure to yield a yellow filtrate.^[1]
- The filtrate was cooled on ice for 30 minutes, resulting in the precipitation of white crystals of **1,2,4,5-benzenetetrol** (0.786 g, 32% yield).^[1]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained through recrystallization.^[1]

Procedure:

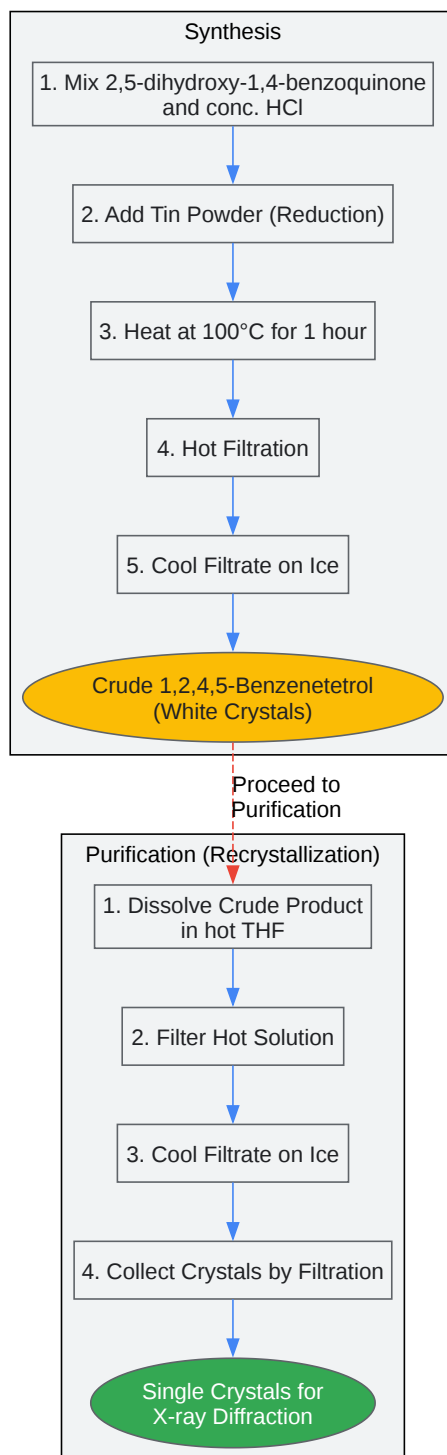
- The crude **1,2,4,5-benzenetetrol** product was dissolved in a minimum amount of hot tetrahydrofuran.[\[1\]](#)
- The hot solution was filtered.[\[1\]](#)
- The filtrate was then cooled on ice, leading to the formation of white crystals.[\[1\]](#)
- These crystals were collected by filtration, washed with ice-cold THF, and dried under a vacuum.[\[1\]](#)

Structural Analysis and Visualization

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of crystalline **1,2,4,5-benzenetetrol**.

Synthesis and Crystallization of 1,2,4,5-Benzenetetrol

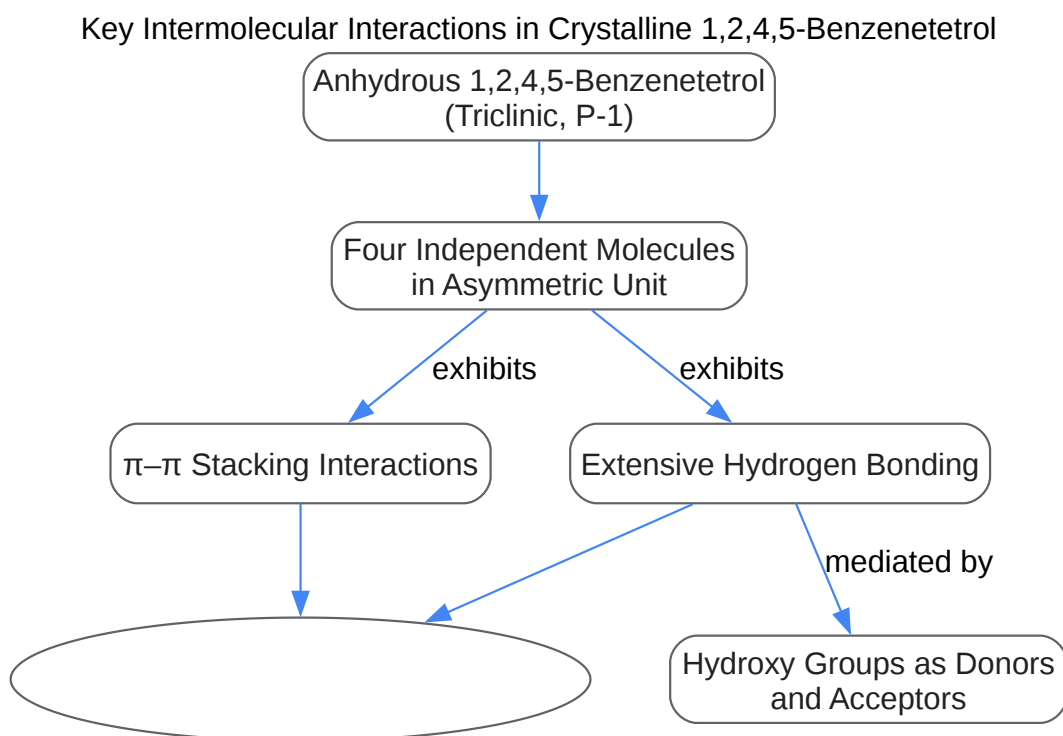


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1,2,4,5-benzenetetrol**.

Molecular Packing and Interactions

The crystal packing of anhydrous **1,2,4,5-benzenetetrol** reveals significant intermolecular forces that dictate its solid-state structure.



[Click to download full resolution via product page](#)

Caption: Logical relationships of intermolecular forces in the crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4,5-Benzenetetrol | 636-32-8 | Benchchem [benchchem.com]
- 4. 1,2,4,5-tetrahydroxybenzene | 636-32-8 [chemicalbook.com]
- To cite this document: BenchChem. [Crystal Structure of Anhydrous 1,2,4,5-Benzenetetrol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197355#crystal-structure-of-anhydrous-1-2-4-5-benzenetetrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com